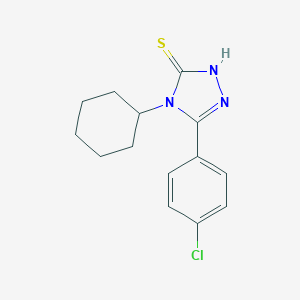
4-(7,8-DIMETHYL-3,5-DIHYDRO-1H-2,4-BENZODITHIEPIN-3-YL)-N,N-DIMETHYLANILINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(7,8-DIMETHYL-3,5-DIHYDRO-1H-2,4-BENZODITHIEPIN-3-YL)-N,N-DIMETHYLANILINE is a complex organic compound characterized by its unique structure, which includes a benzodithiepin ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7,8-DIMETHYL-3,5-DIHYDRO-1H-2,4-BENZODITHIEPIN-3-YL)-N,N-DIMETHYLANILINE typically involves multiple steps. One common method includes the reaction of a benzodithiepin derivative with a suitable phenylamine under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-(7,8-DIMETHYL-3,5-DIHYDRO-1H-2,4-BENZODITHIEPIN-3-YL)-N,N-DIMETHYLANILINE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions often involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
4-(7,8-DIMETHYL-3,5-DIHYDRO-1H-2,4-BENZODITHIEPIN-3-YL)-N,N-DIMETHYLANILINE has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(7,8-DIMETHYL-3,5-DIHYDRO-1H-2,4-BENZODITHIEPIN-3-YL)-N,N-DIMETHYLANILINE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodithiepin derivatives and phenylamine derivatives, such as:
- N,N-dimethyl-4-(6-phenyl-2,3-dihydro-1,4-oxathiin-5-yl)aniline
- 4-(7,8-Dimethyl-1,5-dihydro-benzo[e][1,3]dithiepin-3-yl)-phenyl-diethyl-amine
Uniqueness
4-(7,8-DIMETHYL-3,5-DIHYDRO-1H-2,4-BENZODITHIEPIN-3-YL)-N,N-DIMETHYLANILINE is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
309286-51-9 |
|---|---|
Molecular Formula |
C19H23NS2 |
Molecular Weight |
329.5g/mol |
IUPAC Name |
4-(7,8-dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)-N,N-dimethylaniline |
InChI |
InChI=1S/C19H23NS2/c1-13-9-16-11-21-19(22-12-17(16)10-14(13)2)15-5-7-18(8-6-15)20(3)4/h5-10,19H,11-12H2,1-4H3 |
InChI Key |
IWNKLHSWSXTVKF-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(CSC(SC2)C3=CC=C(C=C3)N(C)C)C=C1C |
Canonical SMILES |
CC1=CC2=C(CSC(SC2)C3=CC=C(C=C3)N(C)C)C=C1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-benzylsulfanyl-5-cyclohexyl-5-ethyl-1,6-dihydrobenzo[h]quinazolin-4-one](/img/structure/B389221.png)
![2-[(E)-1-(1-benzyl-1H-indol-3-yl)methylidene]-7,8-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one](/img/structure/B389224.png)

![2-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B389226.png)
![2-((Z)-1-{3-[(4-chlorobenzyl)oxy]phenyl}methylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one](/img/structure/B389227.png)
![6-Allylsulfanyl-5-p-tolyl-1,2,3,5-tetrahydro-8-thia-5,7-diaza-cyclopenta[a]inden-4-one](/img/structure/B389229.png)
![2-((Z)-1-{5-chloro-2-[(2-chlorobenzyl)oxy]phenyl}methylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one](/img/structure/B389231.png)
![2-[1-(2-CHLOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]-3-METHYL-5-[3-METHYL-1,3-BENZOTHIAZOL-2(3H)-YLIDEN]-1,3-THIAZOLAN-4-ONE](/img/structure/B389233.png)
![1,3-Dibenzyl-2-[4-(benzyloxy)-3-methoxyphenyl]imidazolidine](/img/structure/B389234.png)
![ethyl 5-(4-isopropylphenyl)-2-(2-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B389235.png)

![2-({2-[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]ethyl}sulfanyl)-4,5-diphenyl-1,3-oxazole](/img/structure/B389239.png)
![methyl 5-(4-isopropylphenyl)-2-(2-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B389243.png)
![2-{[1-(2-chloro-6-fluorobenzyl)-1H-indol-3-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B389244.png)
